molecular formula C9H12FNO B2426850 1-(4-Fluorophenyl)-2-methoxyethan-1-amine CAS No. 321839-91-2

1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Cat. No. B2426850
CAS RN: 321839-91-2
M. Wt: 169.199
InChI Key: RJKVATIGJAVHNL-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-2-methoxyethan-1-amine” belongs to a class of organic compounds known as fluoroaromatics. These are aromatic compounds that contain one or more fluorine atoms attached to an aromatic ring .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluorophenyl)-2-methoxyethan-1-amine” would likely consist of an aromatic ring (phenyl group) with a fluorine atom at the 4-position, an ethane chain with a methoxy group at the 2-position, and an amine group at the 1-position .


Chemical Reactions Analysis

Fluoroaromatic compounds like “1-(4-Fluorophenyl)-2-methoxyethan-1-amine” can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Fluorophenyl)-2-methoxyethan-1-amine” would depend on its specific structure. Fluoroaromatic compounds generally have high stability and low reactivity due to the strong carbon-fluorine bond .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Characterization : The compound 1-(4-Fluorophenyl)-2-methoxyethan-1-amine and its derivatives have been synthesized through various chemical reactions, demonstrating the potential for structural modification and exploration of different chemical properties. For instance, the synthesis of complex structures like 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one involved the reaction of related amines and acids, revealing the compound's versatility in chemical reactions (Yin et al., 2008).

  • Crystal Structure Analysis : The compound and its derivatives exhibit distinct structural features, as evidenced by crystallographic studies. For instance, in one derivative, the 4-methoxyphenyl ring was nearly perpendicular to the thiadiazole ring, indicating the compound's complex spatial configuration, which can be crucial for its interaction with other molecules and potential applications in materials science (Yin et al., 2008).

Biomedical Applications

  • Fluorescence and Labeling : Derivatives of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine have been used in biomedical analysis due to their fluorescent properties. For example, 6-Methoxy-4-quinolone (6-MOQ), derived from a similar compound, showed strong fluorescence in a wide pH range, making it valuable for biomedical imaging and fluorescent labeling (Hirano et al., 2004).

  • pH Sensors : Triphenylamine derivatives functionalized with fluorophenyl and methoxyphenyl groups have been synthesized and characterized for their photophysical properties, with applications as fluorescent pH sensors. These compounds displayed pH-dependent absorptions and emissions, highlighting their potential use in monitoring pH variations in different environments (Hu et al., 2013).

Material Science Applications

  • Electrochromic Materials : Structural manipulation of compounds containing 1-(4-Fluorophenyl)-2-methoxyethan-1-amine derivatives has been explored to study their optoelectronic characteristics and electrochromic performances. The synthesis of aromatic diamines incorporating these derivatives led to the development of highly conjugated polyimides, indicating their potential in advanced material applications (Constantin et al., 2019).

Safety And Hazards

Fluoroaromatic compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVATIGJAVHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-methoxyethan-1-amine

CAS RN

321839-91-2
Record name 1-(4-fluorophenyl)-2-methoxyethan-1-amine
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